1-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 4-fluorobenzylamine to form an intermediate, which is then reacted with 3-phenyl-1H-1,2,4-triazole under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)-4-[(4-fluorophenyl)methyl]piperazine
- 2-(Benzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one
Comparison: Compared to similar compounds, 1-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine stands out due to its unique triazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17FN4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-phenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C21H17FN4O2S/c22-18-13-11-16(12-14-18)15-23-21-24-20(17-7-3-1-4-8-17)25-26(21)29(27,28)19-9-5-2-6-10-19/h1-14H,15H2,(H,23,24,25) |
InChI Key |
VWSWZIGQPBUKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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